molecular formula C10H20O B14397878 6-Ethyl-2,2-dimethylcyclohexan-1-ol CAS No. 88212-81-1

6-Ethyl-2,2-dimethylcyclohexan-1-ol

Cat. No.: B14397878
CAS No.: 88212-81-1
M. Wt: 156.26 g/mol
InChI Key: OLTIIISDSKVXIJ-UHFFFAOYSA-N
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Description

6-Ethyl-2,2-dimethylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group and two methyl groups attached, along with a hydroxyl group (-OH) on the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethyl-2,2-dimethylcyclohexan-1-ol can be synthesized through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis yields this compound .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,2-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces various substituted cyclohexane derivatives.

Scientific Research Applications

6-Ethyl-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-2,2-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclohexanol: Similar structure but lacks the ethyl group.

    6-Methyl-2,2-dimethylcyclohexan-1-ol: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

6-Ethyl-2,2-dimethylcyclohexan-1-ol is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This structural difference can lead to variations in its physical and chemical behavior compared to similar compounds .

Properties

CAS No.

88212-81-1

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

6-ethyl-2,2-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-4-8-6-5-7-10(2,3)9(8)11/h8-9,11H,4-7H2,1-3H3

InChI Key

OLTIIISDSKVXIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1O)(C)C

Origin of Product

United States

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